

6-Bromo-1H-indazole-3-carbaldehyde suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-1H-indazole-3-carbaldehyde
Cat. No.:	B1293364

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-1H-indazole-3-carbaldehyde** for Researchers and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its indazole core, substituted with a bromine atom and a formyl group, makes it a versatile synthetic intermediate. This functionality allows for further chemical modifications, rendering it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.^[1] Research has indicated its utility as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties.^[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, and essential experimental protocols for its synthesis and quality control.

Physicochemical and Commercial Data

Sourcing high-quality starting materials is critical for reproducible research and development. The following tables summarize the key physicochemical properties of **6-Bromo-1H-indazole-3-carbaldehyde** and list several commercial suppliers.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	885271-72-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1] [2] [4] [5]
Molecular Weight	225.04 g/mol	[1] [2] [4] [5]
Appearance	Light yellow to brown solid/powder	[1]
Purity	≥95% - ≥98% (technique-dependent)	[1] [2] [3]
Boiling Point	414.1°C at 760 mmHg	[4]
Density	1.8 ± 0.1 g/cm ³	[4]
Storage Conditions	0-8 °C or -20°C, sealed, away from moisture	[1]
MDL Number	MFCD06738286	[1] [3]

Table 2: Commercial Suppliers and Purity

Supplier	Reported Purity	Notes
Ningbo Inno Pharmchem	≥97%-98%	Manufacturer and supplier based in China. [2]
Chem-Impex	≥ 98% (HPLC)	Offers the compound for various research applications. [1]
Apollo Scientific	≥95%	UK-based supplier with stock available in various quantities. [3]
JW PharmLab LLC	98%	Available through distributors like Fisher Scientific. [6]
ChemScene LLC	95%	Available through distributors like Sigma-Aldrich/Merck.
Nanjing Jubai Biopharm	98% / 99%	Trader on the ECHEMI platform. [4]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and quality control of **6-Bromo-1H-indazole-3-carbaldehyde**, compiled from publicly available chemical literature.

Synthesis Protocol: Nitrosation of 6-Bromo-indole

A common and efficient route to synthesize 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole precursors.[\[7\]](#) This method provides a direct conversion with high yields.

Objective: To synthesize **6-Bromo-1H-indazole-3-carbaldehyde** from 6-bromo-indole.

Materials:

- 6-Bromo-indole
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl) or other suitable acid
- Dimethylformamide (DMF) or other appropriate solvent
- Water
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: Dissolve 6-bromo-indole in the chosen solvent (e.g., DMF) in a reaction flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.
- Acidification: Slowly add the acid (e.g., HCl) to the cooled solution while maintaining the temperature.
- Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture. A reverse addition, where the indole solution is added to the nitrosating agent, may minimize side reactions.^[7]
- Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for an extended period (e.g., 48 hours) until completion, monitored by Thin Layer Chromatography (TLC).^[7]
- Work-up: Quench the reaction by pouring the mixture into ice water. If a precipitate forms, it can be collected by filtration.
- Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product, **6-Bromo-1H-indazole-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: A simplified reaction scheme for the synthesis of **6-Bromo-1H-indazole-3-carbaldehyde**.

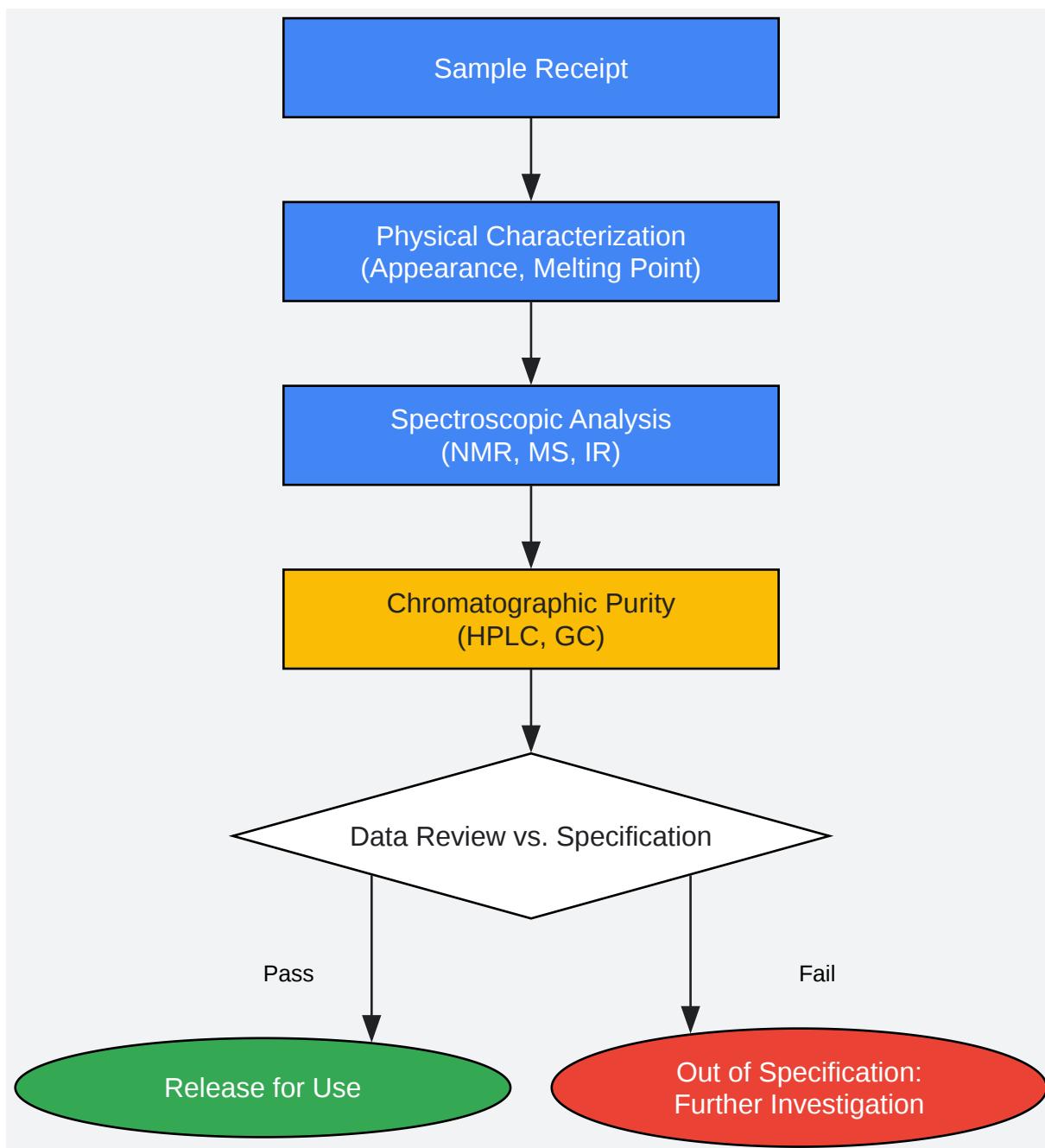
Quality Control Workflow

Ensuring the identity, purity, and stability of **6-Bromo-1H-indazole-3-carbaldehyde** is paramount. A multi-step analytical approach is typically employed.[8]

Objective: To verify the quality of a synthesized or purchased batch of the compound.

1. Physical and Spectroscopic Characterization:

- Appearance: Visually inspect the sample to ensure it matches the description of a light yellow to brown solid.
- Melting Point: Determine the melting point range and compare it to reference values. A sharp melting point is indicative of high purity.
- Mass Spectrometry (MS): Analyze the sample to confirm its molecular weight (225.04 g/mol). The isotopic pattern of bromine ($^{79}\text{Br}/^{81}\text{Br}$) should be observable.[8]
- NMR Spectroscopy (^1H NMR, ^{13}C NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of **6-Bromo-1H-indazole-3-carbaldehyde**.
- Infrared (IR) Spectroscopy: Analyze the sample to identify characteristic functional group vibrations, such as the aldehyde C=O stretch and N-H bonds of the indazole ring.


2. Chromatographic Purity Assessment:

- High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity.[1][8]
 - Method: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water). Use a UV detector set to an appropriate wavelength.

- Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks.
- Gas Chromatography (GC): Useful for detecting volatile organic impurities that may be present from the synthesis.[\[8\]](#)
 - Method: Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column.
 - Analysis: Identify and quantify any volatile impurities.

3. Final Assessment:

- Compare all collected data against the pre-defined specifications. If all results are within the acceptable limits, the batch can be released for use. If not, further investigation or re-purification is required.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for **6-Bromo-1H-indazole-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 885271-72-7 Cas No. | 6-Bromo-1H-indazole-3-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. eMolecules JW PharmLab LLC / 6-Bromo-1H-indazole-3-carbaldehyde / 500mg | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-1H-indazole-3-carbaldehyde suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293364#6-bromo-1h-indazole-3-carbaldehyde-suppliers\]](https://www.benchchem.com/product/b1293364#6-bromo-1h-indazole-3-carbaldehyde-suppliers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com